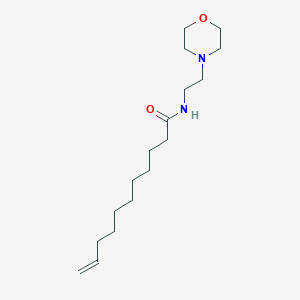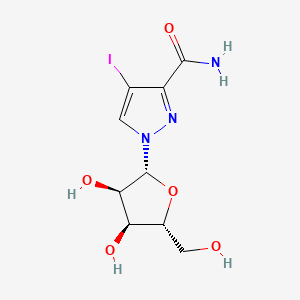
3-(3-aminophenyl)-N-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 211034 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211034 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally includes:
Initial Formation: The initial formation of the core structure using basic organic synthesis techniques.
Functional Group Modification: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 211034 would involve scaling up the laboratory synthesis methods. This includes:
Batch Processing: Using large reactors to carry out the chemical reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 211034 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with NSC 211034.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
NSC 211034 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 211034 involves its interaction with specific molecular targets within biological systems. It can modulate various pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in disease processes.
Signal Transduction: Alters signal transduction pathways, affecting cellular responses.
Gene Expression: Modulates gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
NSC 211035: A structurally similar compound with slightly different functional groups.
NSC 211036: Another related compound with distinct biological activities.
Uniqueness
NSC 211034 stands out due to its unique combination of chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Número CAS |
25844-50-2 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H15N3O/c15-12-4-1-3-11(9-12)6-7-14(18)17-13-5-2-8-16-10-13/h1-5,8-10H,6-7,15H2,(H,17,18) |
Clave InChI |
VTVIRWZFUIVPKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CCC(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



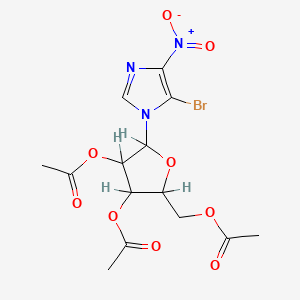
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
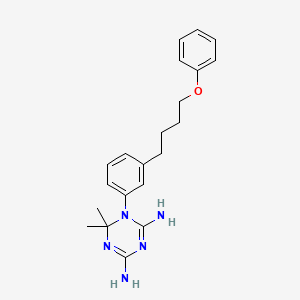
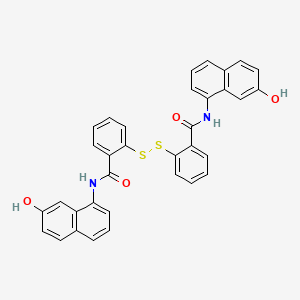
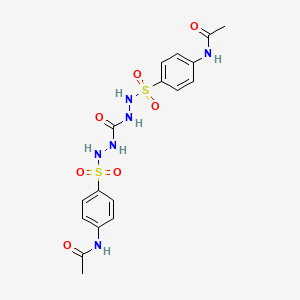
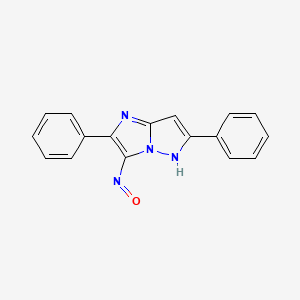
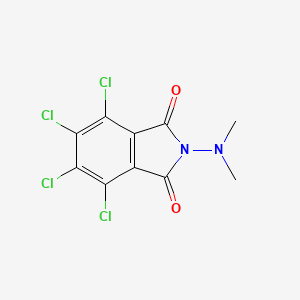
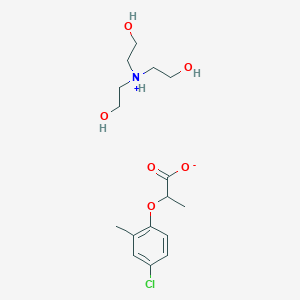
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
